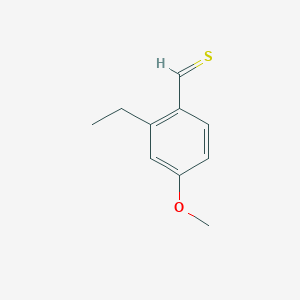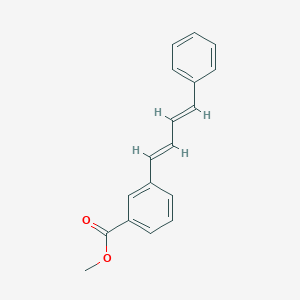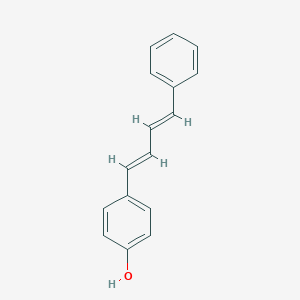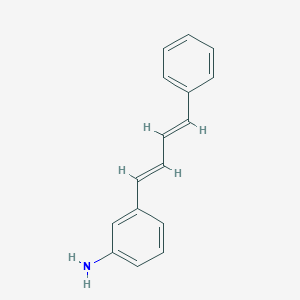![molecular formula C15H15BrO5 B371760 9'-bromo-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)-5'-carbaldehyde](/img/structure/B371760.png)
9'-bromo-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)-5'-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “9'-bromo-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)-5'-carbaldehyde” is a chemical substance cataloged in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is utilized in various scientific research fields due to its unique chemical properties.
Méthodes De Préparation
The preparation of 9'-bromo-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)-5'-carbaldehyde involves several synthetic routes and reaction conditions. Traditional methods for manufacturing similar compounds include pressing, extrusion, phase-inversion, slip casting, and tape casting methods . These methods are tailored to achieve high purity and yield, essential for industrial applications.
Analyse Des Réactions Chimiques
9'-bromo-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)-5'-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as oxygen or halogens.
Reduction: This reaction involves the gain of electrons, typically using reducing agents like hydrogen or metals.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group, often using reagents like halides or acids.
Common reagents and conditions used in these reactions include high temperatures, catalysts, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
9'-bromo-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)-5'-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: The compound is utilized in biochemical assays to understand its interaction with biological molecules.
Medicine: It has potential therapeutic applications, including drug development and disease treatment.
Industry: This compound is used in the production of materials with specific properties, such as polymers and ceramics
Mécanisme D'action
The mechanism of action of 9'-bromo-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)-5'-carbaldehyde involves its interaction with specific molecular targets and pathways. It binds to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
9'-bromo-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)-5'-carbaldehyde can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include those with analogous functional groups or molecular frameworks. The uniqueness of this compound lies in its specific reactivity and interaction with biological molecules, which may differ from other compounds with similar structures .
Conclusion
9'-bromo-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5300~2,5~0~3,9~0~4,8~]decane-10',2''-[1,3]-dioxolane)-5'-carbaldehyde is a versatile compound with significant applications in various scientific fields Its unique chemical properties and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry
Propriétés
Formule moléculaire |
C15H15BrO5 |
|---|---|
Poids moléculaire |
355.18g/mol |
InChI |
InChI=1S/C15H15BrO5/c16-13-8-6-9(13)11-10(15(13)20-3-4-21-15)7(8)12(6,5-17)14(11)18-1-2-19-14/h5-11H,1-4H2 |
Clé InChI |
OQPHQSHULHNIFS-UHFFFAOYSA-N |
SMILES |
C1COC2(O1)C3C4C5C2(C6C5C4(C7(C63)OCCO7)Br)C=O |
SMILES canonique |
C1COC2(O1)C3C4C5C2(C6C5C4(C7(C63)OCCO7)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


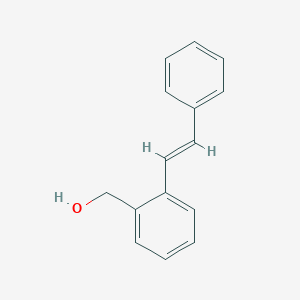
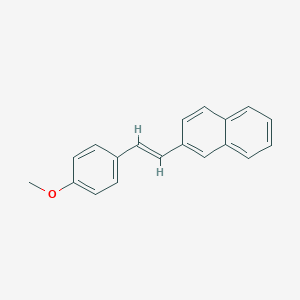
![3,10-Dimethylbenzo[c]phenanthrene](/img/structure/B371679.png)
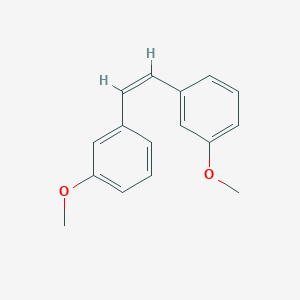
![{4-[2-(4-Benzoylphenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B371684.png)
![1,3-Dibromo-5-[2-(3,5-dibromophenyl)vinyl]benzene](/img/structure/B371688.png)
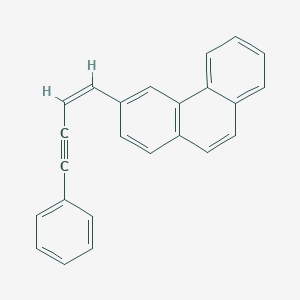

![5-Phenylbenzo[c]phenanthrene](/img/structure/B371692.png)
